An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate: Properties, Synthesis, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from the broader class of 2-(4-hydroxyphenyl)oxazole derivatives to infer its core properties, potential synthetic routes, and likely biological activities. The oxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and derivatives bearing the 4-hydroxyphenyl moiety are known to exhibit a range of biological effects, including anticancer, antimicrobial, and hypoglycemic activities. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The inherent versatility of the oxazole core allows for the development of compounds with a wide spectrum of therapeutic applications.[1] The presence of the 4-hydroxyphenyl group in the target molecule, Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, suggests the potential for hydrogen bonding interactions, which can be critical for target engagement and biological activity.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C12H11NO4 | Calculated from the chemical structure. |
| Molecular Weight | 233.22 g/mol | Calculated from the molecular formula. |
| CAS Number | 200400-76-6 | |
| Appearance | Likely a crystalline solid | Based on the typical state of similar aromatic carboxylates. |
| Melting Point | Expected to be in the range of 150-250 °C | Aromatic compounds with hydrogen bonding capabilities generally have relatively high melting points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The phenolic hydroxyl group may impart slight aqueous solubility, but the overall aromatic structure suggests better solubility in organic media. |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | This is a typical pKa for a phenol, which will influence its ionization state at physiological pH. |
Synthesis Strategies for the Oxazole Core
The synthesis of the oxazole-4-carboxylate core can be achieved through several established synthetic methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.
General Synthetic Workflow
A common and effective method for the synthesis of 2,4-disubstituted oxazoles involves the condensation and cyclization of an α-amino ketone with a carboxylic acid derivative. For Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a plausible synthetic route would involve the reaction of an ethyl 2-amino-3-oxobutanoate equivalent with a 4-hydroxybenzoic acid derivative.
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for oxazole synthesis and should be optimized for the specific target molecule.
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Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) at room temperature, add ethyl isocyanoacetate (1.1 equivalents).
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Base Addition: Slowly add a base such as potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the reaction mixture. The causality behind using a base is to deprotonate the α-carbon of the isocyanoacetate, facilitating the nucleophilic attack on the aldehyde.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The self-validating nature of this step is crucial; the disappearance of starting materials and the appearance of a new, more polar spot indicates the progression of the reaction.
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Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate.
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Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activities and Mechanisms of Action
While no specific biological data for Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate has been found, the broader class of 2-(4-hydroxyphenyl)oxazole derivatives has shown promise in several therapeutic areas.
Anticancer Potential
Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms. These can include:
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Inhibition of Tubulin Polymerization: Some oxazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
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Kinase Inhibition: The oxazole scaffold can serve as a template for designing inhibitors of various protein kinases that are often dysregulated in cancer.
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Induction of Apoptosis: 2-(4-hydroxyphenyl)oxazole derivatives may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
The oxazole nucleus is a component of several natural and synthetic antimicrobial agents. The 4-hydroxyphenyl substituent can enhance this activity by facilitating interactions with microbial enzymes or cell wall components.
Hypoglycemic Effects
Recent studies have shown that certain oxazole derivatives can act as hypoglycemic agents by activating the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK in hepatocytes leads to a decrease in glucose production and an increase in glucose uptake, making this a promising avenue for the development of new anti-diabetic drugs.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate, a series of in vitro assays are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
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Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with serial dilutions of the test compound (from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale for this step is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate represents a molecule of interest within the medicinally significant class of oxazole derivatives. While specific data for this compound is scarce, this guide provides a framework for its potential properties, synthesis, and biological activities based on the established knowledge of related compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological evaluation to validate its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel oxazole-based therapeutic agents.
References
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